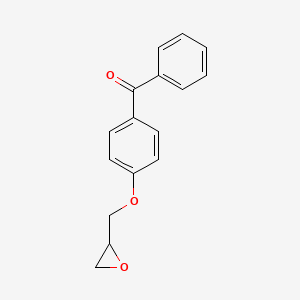

2-(4-Benzoylphenoxymethyl)oxirane

Description

Significance of Epoxide Moieties in Advanced Organic Synthesis

Epoxides, or oxiranes, are three-membered cyclic ethers that serve as highly valuable intermediates in organic synthesis. The inherent ring strain of the epoxide ring makes these compounds susceptible to ring-opening reactions with a wide array of nucleophiles, rendering them versatile building blocks for constructing complex molecular architectures. encyclopedia.publibretexts.org This reactivity, which can be controlled with high levels of regio- and stereoselectivity, allows for the introduction of diverse functional groups. mdpi.com

The transformation of epoxides can lead to the formation of 1,2-diols, β-amino alcohols, β-alkoxy alcohols, and other bifunctional compounds that are pivotal in the synthesis of natural products, pharmaceuticals, and polymers. mdpi.comrsc.org For instance, the synthesis of potent anticancer agents like Taxol and the Epothilones relies on key steps involving epoxide intermediates. Furthermore, asymmetric epoxidation techniques have been developed to produce chiral epoxides, which are crucial for the enantioselective synthesis of complex, biologically active molecules.

Overview of Benzoyl-Substituted Oxiranes in Contemporary Chemical Research

The incorporation of a benzoyl group into an oxirane-containing molecule, such as in the case of benzoyl-substituted oxiranes, introduces a unique combination of reactive sites. The benzoyl moiety, an aromatic ketone, provides a site for nucleophilic attack at the carbonyl carbon and allows for various chemical modifications through reactions targeting the ketone or the aromatic ring.

The presence of both the reactive epoxide ring and the chromophoric benzoyl group can impart specific physicochemical properties to the molecule. These properties are of interest in materials science, particularly in the development of specialty polymers and epoxy resins where functionalities like UV-absorbance, thermal stability, or specific refractive indices are desired. Research into molecules bearing both these functionalities often explores their dual reactivity to create complex heterocyclic systems or to serve as advanced monomers in polymerization processes.

Structure

3D Structure

Properties

IUPAC Name |

[4-(oxiran-2-ylmethoxy)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-16(12-4-2-1-3-5-12)13-6-8-14(9-7-13)18-10-15-11-19-15/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRIZGQRKVWXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326440 | |

| Record name | 4-glycidyloxy benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19533-07-4 | |

| Record name | NSC528176 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-glycidyloxy benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2 4 Benzoylphenoxymethyl Oxirane

Synthesis and Formation

The primary and most direct synthetic route to involves the reaction between 4-hydroxybenzophenone and an excess of epichlorohydrin (B41342) . This reaction is a variation of the Williamson ether synthesis. The key reagents for this transformation are:

4-Hydroxybenzophenone : The phenolic starting material providing the benzoyl-phenoxy backbone.

Epichlorohydrin (2-(chloromethyl)oxirane) : A bifunctional molecule that contains both an epoxide ring and a reactive chlorine atom. nist.gov

Base : A base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) is essential to deprotonate the phenolic hydroxyl group.

Solvent : A suitable solvent, often a polar aprotic solvent or a phase-transfer catalyst system, is used to facilitate the reaction.

The synthesis proceeds via a two-step mechanism under basic conditions:

Deprotonation : The base abstracts the acidic proton from the hydroxyl group of 4-hydroxybenzophenone, forming a more nucleophilic phenoxide ion.

Nucleophilic Substitution : The resulting phenoxide ion acts as a nucleophile and attacks the carbon atom bearing the chlorine in epichlorohydrin. This is an SN2 reaction that displaces the chloride ion, forming a new carbon-oxygen bond and yielding the final product, .

This reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. The use of an excess of epichlorohydrin helps to maximize the yield of the desired monosubstituted product and minimize the formation of dimeric byproducts.

Spectroscopic and Physicochemical Characterization

While specific experimental data for is not widely published, its spectral characteristics can be predicted based on its structure and comparison with analogous compounds like (phenoxymethyl)oxirane and 2-[(2-Methylphenoxy)methyl]oxirane. nist.govchemicalbook.com

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The aromatic protons of the benzoyl and phenoxy rings would appear in the downfield region (typically δ 7.0-8.0 ppm). The protons of the oxirane ring would resonate in the upfield region (δ 2.5-3.5 ppm), showing characteristic splitting patterns due to their diastereotopic nature. The methylene (B1212753) protons of the -OCH₂- linker would likely appear as a multiplet around δ 4.0-4.5 ppm.

¹³C NMR : The carbon NMR spectrum would feature a signal for the ketone carbonyl carbon around δ 195 ppm. Aromatic carbons would resonate in the δ 115-165 ppm range. The carbons of the oxirane ring are expected at approximately δ 44-52 ppm, and the methylene linker carbon (-OCH₂-) would appear around δ 70 ppm.

The IR spectrum should display characteristic absorption bands confirming the presence of the key functional groups:

A strong, sharp absorption band around 1650-1670 cm⁻¹ corresponding to the C=O stretching of the benzoyl ketone.

Bands in the 3000-3100 cm⁻¹ region for aromatic C-H stretching.

Strong absorption around 1250 cm⁻¹ due to the aryl-O-CH₂ ether linkage.

Characteristic bands for the oxirane ring, including C-O stretching and ring deformation, typically found near 915-830 cm⁻¹ and 1250 cm⁻¹ . nist.gov

In a mass spectrum, the molecular ion peak [M]⁺ would be observed. The fragmentation pattern would likely involve the cleavage of the ether bond, leading to fragments corresponding to the benzoylphenoxy moiety and the glycidyl (B131873) group. A prominent peak would be expected for the benzoyl cation or related aromatic fragments.

Based on its molecular structure, is expected to be a solid at room temperature with a relatively high melting point due to its large aromatic content and molecular weight. Its solubility is likely to be low in water but good in common organic solvents like chloroform, dichloromethane, and acetone.

Specific crystallographic data for is not available in the surveyed literature. Analysis of analogous structures suggests that the phenyl rings would adopt a non-planar conformation relative to each other.

Reactivity and Chemical Transformations

The epoxide ring is the most reactive site for many transformations.

can undergo ring-opening reactions with a variety of nucleophiles. libretexts.org For example, reaction with amines proceeds via an SN2 mechanism, where the nucleophile attacks the least sterically hindered carbon of the epoxide ring. This reaction is a common method for synthesizing β-amino alcohols. rsc.orgrsc.org The reaction with a primary amine (R-NH₂) would yield a secondary amino alcohol, a valuable synthon for more complex molecules.

Under acidic aqueous conditions, the epoxide ring can be opened to form a diol. libretexts.org The mechanism involves protonation of the epoxide oxygen, making it a better leaving group. The subsequent nucleophilic attack by water leads to the formation of 1-(4-benzoylphenoxy)-3-hydroxypropan-2-ol . This transformation is characteristic of epoxides and provides a route to vicinal diols. nih.gov

The benzoyl group's carbonyl can be selectively reduced using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction would convert the ketone into a secondary alcohol, yielding (4-((oxiran-2-yl)methoxy)phenyl)(phenyl)methanol . This adds another layer of functionality to the molecule, allowing for further chemical modifications at the newly formed hydroxyl group.

Applications in Chemical Synthesis

The dual functionality of makes it a useful precursor for synthesizing heterocyclic compounds. For instance, it can react with ortho-phenylenediamines in the presence of a catalyst to form substituted quinoxalines. nih.gov The reaction proceeds through the initial ring-opening of the epoxide by one of the amino groups, followed by an intramolecular cyclization and dehydration sequence involving the ketone. encyclopedia.puborganic-chemistry.org

By virtue of its oxirane ring, can serve as a monomer or a cross-linking agent in the formation of epoxy resins. researchgate.net The polymerization typically occurs through reaction with a curing agent, such as a polyamine or an acid anhydride. The bulky and rigid benzoylphenoxy group incorporated into the polymer backbone would be expected to enhance properties such as thermal stability, mechanical strength, and the refractive index of the resulting material. These characteristics make such modified epoxy resins potentially useful in specialty coatings, adhesives, and advanced composite materials.

A Comprehensive Analysis of Synthetic Routes for and Related Epoxides

The synthesis of functionalized epoxides, such as , is a significant area of research in organic chemistry due to the versatile reactivity of the oxirane ring, which serves as a key intermediate in the preparation of a wide array of more complex molecules. This article delves into the primary synthetic methodologies for forming the oxirane ring from olefinic precursors and explores strategies for incorporating the benzoyl and phenoxymethyl (B101242) moieties.

Chemical Reactivity and Mechanistic Studies of 2 4 Benzoylphenoxymethyl Oxirane and Analogous Epoxides

Ring-Opening Reactions of the Oxirane Moiety

The reactivity of the oxirane ring in 2-(4-benzoylphenoxymethyl)oxirane is dominated by ring-opening reactions. These transformations are driven by the release of ring strain and can be initiated by a wide range of nucleophiles. chemistrysteps.com The regioselectivity of the attack—whether the nucleophile adds to the more substituted or less substituted carbon of the epoxide—is influenced by the reaction conditions, specifically whether the reaction is conducted under acidic or basic conditions. youtube.com

Nucleophilic Ring-Opening Pathways

Nucleophilic ring-opening of epoxides is a cornerstone of organic synthesis, allowing for the creation of β-functionalized alcohols. researchgate.netorganicreactions.org These reactions can be catalyzed by both acids and bases. masterorganicchemistry.com Under basic conditions, the reaction typically follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. youtube.commasterorganicchemistry.com In contrast, under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The regiochemical outcome in acidic media is often directed to the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. chemistrysteps.comyoutube.com

A significant advancement in epoxide chemistry is the development of catalytic asymmetric ring-opening (ARO) reactions. These methods allow for the desymmetrization of meso-epoxides, which are achiral compounds containing a plane of symmetry, to produce chiral, enantioenriched products. mdpi.comacs.org This is a powerful strategy for the synthesis of optically active compounds, which are crucial in medicinal chemistry and materials science. rsc.orgacs.org

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for the enantioselective desymmetrization of meso-epoxides. acs.orgbeilstein-journals.org This approach avoids the use of metal catalysts, offering a more environmentally benign and often more cost-effective alternative. rsc.org

Catalytic Asymmetric Ring-Opening Processes

Organocatalyzed Enantioselective Desymmetrization of Meso-Epoxides

The first efficient organocatalyzed enantioselective desymmetrization of meso-epoxides was reported in 1998, utilizing chiral phosphoramides. nih.gov In these reactions, a chiral phosphoramide (B1221513) catalyst activates a silicon-based nucleophile, such as silicon tetrachloride (SiCl4), to facilitate the ring-opening of the epoxide. nih.govd-nb.info The proposed mechanism involves the formation of a complex between the chiral phosphoramide and SiCl4, which then activates the epoxide for a subsequent SN2 attack by a chloride ion. nih.gov While providing high yields of the corresponding trans-vicinal halohydrins, the enantioselectivities achieved with early chiral phosphoramide catalysts were often moderate. nih.govd-nb.info

A significant breakthrough in the organocatalytic desymmetrization of meso-epoxides came with the use of chiral pyridine N-oxides as catalysts. beilstein-journals.orgd-nb.info These catalysts, particularly those with a ferrocenyl backbone possessing planar chirality, have proven to be highly effective in promoting the enantioselective ring-opening of meso-epoxides with silyl (B83357) halides. beilstein-journals.orgnih.gov The steric bulk of the substituents on the catalyst plays a crucial role in determining the enantioselectivity of the reaction. beilstein-journals.orgnih.gov For instance, increasing the steric hindrance on the ferrocene (B1249389) moiety can lead to a significant improvement in the enantiomeric excess of the resulting chlorohydrin. beilstein-journals.orgd-nb.info Helical chiral pyridine N-oxides have also been developed and utilized for this purpose, demonstrating high catalytic activity. nih.gov

Table 1: Enantioselective Desymmetrization of cis-Stilbene (B147466) Oxide with Chiral Pyridine N-Oxide Catalysts nih.govd-nb.info

| Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| OC-80 | CH2Cl2 | 25 | >95 | 68 |

| OC-80 | CH2Cl2 | -78 | >95 | 92 |

| OC-87 | CH2Cl2 | -78 | 94 | 70 |

Data sourced from studies on the desymmetrization of cis-stilbene oxide using SiCl4 as the nucleophile. nih.govd-nb.info

Inspired by the success of chiral phosphoramides, researchers have explored the use of chiral phosphine oxides as organocatalysts for the asymmetric ring-opening of meso-epoxides. beilstein-journals.orgnih.gov Chiral phosphine oxides, such as those based on a binaphthyl skeleton (e.g., BINAPO), have been shown to effectively catalyze the desymmetrization of various meso-epoxides with silicon tetrachloride. nih.govresearchgate.net These reactions typically proceed in high yields and can achieve good to excellent enantioselectivities, particularly for substrates like meso-stilbene oxide. nih.gov The substituents on the phosphine oxide catalyst have a notable impact on the enantioselectivity of the transformation. nih.govd-nb.info More recent developments include the synthesis and application of chiral phosphine oxides with an allene (B1206475) backbone. nih.gov

Table 2: Chiral Phosphine Oxide-Catalyzed Desymmetrization of Meso-Epoxides with SiCl4 nih.govresearchgate.net

| Epoxide Substrate | Catalyst | Yield (%) | ee (%) |

| meso-Stilbene oxide | BINAPO (OC-63) | 95 | 90 |

| cis-Butenediol-derived epoxide | BINAPO (OC-63) | 92 | 25 |

| meso-Cyclohexene oxide | BINAPO (OC-63) | 96 | 15 |

Data sourced from studies utilizing iPr2NEt as a base. nih.govresearchgate.net

Nucleophilic Attack by Azides (e.g., TMSN3)

The ring-opening of epoxides with azides is a well-established method for the synthesis of 1,2-azido alcohols, which are valuable precursors to amino alcohols and other nitrogen-containing compounds. utwente.nl The reaction mechanism and regioselectivity are highly dependent on the reaction conditions and the structure of the epoxide.

Under neutral or basic conditions, the reaction between an epoxide and an azide (B81097) source like trimethylsilyl (B98337) azide (TMSN3) typically proceeds through an SN2 mechanism. utwente.nlmasterorganicchemistry.com In this mechanism, the azide nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the strained ring. For asymmetrically substituted epoxides, the azide ion generally attacks the less sterically hindered carbon atom. khanacademy.org However, in the case of epoxides bearing an aromatic substituent, such as this compound, electronic effects can play a significant role. The benzylic carbon is stabilized through resonance with the aromatic ring, making it more susceptible to nucleophilic attack. utwente.nl

The use of TMSN3 is often favored as a safer alternative to the highly toxic and potentially explosive hydrazoic acid or sodium azide. beilstein-journals.orgwikipedia.org The reaction can be catalyzed by various Lewis acids, which activate the epoxide towards nucleophilic attack. utwente.nlresearchgate.net For instance, the presence of a Lewis acid can enhance the positive charge on the epoxide carbons, facilitating the ring-opening process. utwente.nl

Under acidic conditions, the epoxide oxygen is protonated, leading to the development of a more significant positive charge on the more substituted carbon atom. This directs the nucleophilic attack of the azide to this position. utwente.nlcmu.edu The choice of solvent and the presence of additives can also influence the outcome of the reaction. For example, conducting the reaction in an aqueous medium allows for pH control, which can be used to direct the regioselectivity of the azide attack. cmu.edu

Table 1: Regioselectivity of Azide Attack on Epoxides

| Epoxide Substrate | Reaction Conditions | Major Product | Reference |

| Styrene Oxide | Basic (pH 9.5) | Attack at benzylic carbon | cmu.edu |

| 1,2-Epoxyoctane | Basic (pH 9.5) | Attack at less substituted carbon | cmu.edu |

| Styrene Oxide | Acidic (pH 4.2) | Increased attack at benzylic carbon | cmu.edu |

| 1,2-Epoxyoctane | Acidic (pH 4.2) | Increased attack at more substituted carbon | cmu.edu |

Halogenation via Epoxide Ring-Opening

The ring-opening of epoxides with halogenating agents provides a direct route to halohydrins, which are versatile intermediates in organic synthesis.

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Deoxyfluorinating reagents like Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride) and XtalFluor-E ([Et2NSF2]BF4) are effective for the conversion of alcohols to alkyl fluorides and can also be used for the ring-opening fluorination of epoxides. researchgate.netresearchgate.netsigmaaldrich.com These reagents are generally considered more thermally stable and easier to handle than older reagents like DAST (diethylaminosulfur trifluoride). sigmaaldrich.comorgsyn.org

The reaction of an epoxide with Deoxofluor or XtalFluor-E typically proceeds via nucleophilic attack of the fluoride (B91410) ion. core.ac.uk The mechanism is thought to involve the activation of the carbon-oxygen bond of the epoxide by the fluorinating reagent, followed by the attack of a fluoride ion. sigmaaldrich.com The regioselectivity of the fluorination is influenced by the substitution pattern of the epoxide. The reaction often occurs with inversion of configuration at the attacked carbon center.

XtalFluor-E is a crystalline solid that can be handled in the open atmosphere for short periods, making it a convenient reagent. sigmaaldrich.com It is often used in combination with a fluoride source promoter like triethylamine (B128534) trihydrofluoride (Et3N·3HF). sigmaaldrich.comcore.ac.uk The reaction of epoxides with XtalFluor-E in the presence of such a promoter can lead to the regioselective formation of fluorinated products. core.ac.uk

Table 2: Comparison of Deoxyfluorinating Reagents

| Reagent | Chemical Name | Key Features | Reference |

| Deoxofluor | Bis(2-methoxyethyl)aminosulfur trifluoride | More thermally stable than DAST; effective for converting alcohols to alkyl fluorides and epoxides to fluorohydrins. | researchgate.netsigmaaldrich.comorgsyn.org |

| XtalFluor-E | [Et2NSF2]BF4 | Crystalline, air-stable reagent; often used with a promoter for deoxofluorination reactions. | researchgate.netsigmaaldrich.comnumberanalytics.com |

Lewis Acid-Catalyzed Rearrangements

Lewis acids can promote the rearrangement of epoxides to carbonyl compounds, a synthetically useful and atom-economical transformation. erowid.org The choice of Lewis acid and the structure of the epoxide determine the outcome of the rearrangement.

Indium(III) chloride (InCl3) has emerged as a mild and efficient Lewis acid catalyst for various organic transformations, including the rearrangement of epoxides. erowid.org It offers a high degree of selectivity and is compatible with many acid-sensitive functional groups. erowid.org

In the presence of InCl3, aryl-substituted epoxides, which would be analogous in reactivity to this compound, undergo highly regioselective rearrangement. The reaction proceeds via the selective cleavage of the benzylic carbon-oxygen bond. erowid.org This selectivity is attributed to the formation of a carbocation intermediate that is stabilized by the adjacent aryl group. The subsequent migration of a hydride or an alkyl/aryl group leads to the formation of a single carbonyl compound, typically a substituted benzylic aldehyde or ketone, in high yield. erowid.org This method provides a distinct advantage over other Lewis acids that may lead to mixtures of products. For alkyl-substituted epoxides, however, the rearrangement is less selective. erowid.org

The rearrangement of epoxides catalyzed by Lewis acids involves the migration of a substituent to an adjacent electron-deficient carbon. The relative ability of a group to migrate is known as its migratory aptitude. wikipedia.org In rearrangements involving carbocation intermediates, the group that can best stabilize the developing positive charge at the migration terminus tends to migrate preferentially. nih.gov

Indium(III) Chloride-Promoted Isomerizations to Carbonyl Compounds

Influence of Electron-Withdrawing Groups on Rearrangement Dynamics

The presence of electron-withdrawing groups (EWGs) on epoxide-containing molecules, such as the benzoyl group in this compound, significantly influences their reactivity and the dynamics of their rearrangement reactions. While direct studies on this compound are specific, the principles can be understood from analogous systems, such as in glycosylation chemistry. In studies involving mannopyranosyl donors with EWGs at various positions, it was observed that these groups play a crucial role in directing the stereochemical outcome of reactions. nih.gov

The EWGs exert their influence by stabilizing key reaction intermediates. For instance, in reactions proceeding through an oxocarbenium ion, the counteranion, such as a triflate, is essential for selectivity. The presence of an EWG on the ring structure stabilizes the formation of a covalent α-mannosyl triflate intermediate. nih.gov This stabilization slows down the subsequent reaction with an acceptor molecule, favoring the formation of a β-linked product. nih.gov Strongly electron-withdrawing groups, like sulfonyl groups, provide greater stabilization to this α-triflate intermediate compared to weaker EWGs like acyl groups. nih.gov

This principle suggests that in rearrangements involving this compound, the electron-withdrawing nature of the 4-benzoylphenyl moiety would stabilize any cationic intermediates formed during epoxide ring-opening, thereby influencing the regioselectivity and stereoselectivity of subsequent bond formations or rearrangements.

Observation of Retroaldol Cleavage Subsequent to Benzoyl Shift

In the reactivity of α,β-epoxy ketones, which share structural motifs with the target compound following a conceptual benzoyl shift, the cleavage of the C-C bond of the epoxide ring is a challenging but observed transformation. acs.org Research has demonstrated that under specific conditions, α,β-epoxy ketones can undergo a retro-Aldol cleavage reaction. acs.org This process typically occurs after the initial ring-opening of the epoxide.

For example, a method utilizing tert-Butyl hydroperoxide (TBHP) as a radical initiator and oxidant can facilitate the selective oxidative cleavage of the C-C bond in α,β-epoxy ketones. acs.org This reaction proceeds through a ring-opening addition, followed by the cleavage of the C-C bond within the former ethylene (B1197577) oxide segment, and subsequent oxidation. acs.org The result is the formation of two separate carbonyl compounds: an aromatic acid derived from the aroyl portion and an aromatic aldehyde from the other aromatic group. acs.org This type of cleavage offers a distinct reaction pathway compared to the more common C-O bond cleavage reactions of epoxides, which typically lead to dicarbonyl compounds without altering the carbon skeleton. acs.org

C-H Functionalization Directed by Oxirane Systems

The oxirane moiety, as present in this compound, can serve as a functional handle in directing transition metal-catalyzed C-H functionalization reactions. This strategy allows for the regioselective formation of new carbon-carbon bonds at otherwise unreactive positions on an aromatic ring.

Ruthenium-Catalyzed C-H Alkylation with Epoxides

Ruthenium-catalyzed reactions have emerged as powerful tools for the C-H alkylation of arenes. researchgate.net These methods often utilize a directing group on the aromatic substrate to guide the catalyst to a specific C-H bond, typically at the ortho position. While many examples involve nitrogen-based directing groups, the expansion of this chemistry to include other functionalities is an area of active research. researchgate.netnih.gov The use of epoxides as alkylating agents in these transformations represents a significant advancement, providing access to complex molecular architectures. researchgate.net Specifically, research has demonstrated the capability of ruthenium catalysts to achieve the ortho-alkylation of arenes using epoxides as the coupling partner. researchgate.net This approach contrasts with classical Friedel-Crafts alkylations, which suffer from limitations in scope and regioselectivity. researchgate.net

Mechanistic Studies of Electrophilic Activation (e.g., Iodide Salt Mediation)

The mechanism of ruthenium-catalyzed C-H activation can follow several pathways, including oxidative addition, sigma-bond metathesis, and electrophilic activation. youtube.com In an electrophilic activation or concerted metalation-deprotonation (CMD) mechanism, a cationic and electron-deficient metal complex acts as an electrophile, interacting with the electron-rich C-H bond. youtube.com

Mechanistic studies of related ruthenium-catalyzed C-H alkylations with alkyl halides have provided significant insights. In some systems, particularly those using primary alkyl bromides, the reaction is proposed to proceed through a bis-cyclometallated ruthenium intermediate followed by an SN2-type oxidative addition of the alkyl halide. researchgate.net In other cases, especially under visible-light irradiation, the mechanism can involve a single electron transfer (SET) process. researchgate.net Here, a cyclometalated ruthenium complex, upon photoexcitation, can engage in an SET with the alkyl halide to generate an alkyl radical, which then participates in the C-C bond formation. researchgate.net

While the specific role of an iodide salt as a mediator in the electrophilic activation with epoxide partners is not extensively detailed in the provided literature, additives are known to play crucial roles. For instance, in related ruthenium-catalyzed alkenylations, silver salts (AgSbF₆) are used as halide scavengers to generate a more reactive cationic ruthenium complex, which is key for the C-H activation step. orgsyn.org This generation of a cationic active catalyst is a hallmark of the electrophilic activation pathway. youtube.com

Scope of Alkyl-Substituted Epoxide Coupling Partners

The versatility of ruthenium-catalyzed C-H functionalization extends to the types of epoxide coupling partners that can be employed. The structural and electronic properties of the epoxide can influence reaction efficiency and product outcomes. Research on the cyclization of alkyne-epoxide functionalities has demonstrated the successful use of various substituted epoxides. nih.gov

The table below summarizes the scope of substituted epoxides used in related ruthenium-catalyzed reactions, indicating a tolerance for different substitution patterns on the oxirane ring.

| Epoxide Structure | Reaction Type | Catalyst System | Product Type | Ref |

| 1-(o-ethynylphenyl)-2-alkyl-2-aryl epoxides | Atypical Cyclization | TpRuPPh₃(CH₃CN)₂PF₆ | 1-Aryl-2-alkyl-1H-indene | nih.gov |

| 1-cis-enynyl-2-alkyl epoxides | Cyclization | TpRuPPh₃(CH₃CN)₂PF₆ | 2,5-disubstituted phenols | nih.gov |

| 1-cis-enynyl-2,2-dialkyl epoxides | Cyclization | TpRuPPh₃(CH₃CN)₂PF₆ | 6,6-disubstituted cyclohexa-2,4-dien-1-ones | nih.gov |

| 1-cis-enynyl-2-alkyl-2-aryl epoxides | Cyclization | TpRuPPh₃(CH₃CN)₂PF₆ | 6,6-disubstituted cyclohexa-2,4-dien-1-ones | nih.gov |

This demonstrates that ruthenium catalysts can engage epoxides bearing alkyl and aryl substituents, leading to a diverse range of complex cyclic products.

Tolerance of Aromatic Substituents in C-H Alkylation

A key advantage of ruthenium-catalyzed C-H functionalization is its broad tolerance for various substituents on the aromatic partner. This allows for the late-stage functionalization of complex molecules. The directing group, which orchestrates the regioselectivity, is often an amide, anilide, or azo group. orgsyn.orgacs.orgrsc.org

Studies have shown that these reactions are compatible with a wide array of functional groups on the arene. The table below outlines the scope of tolerated aromatic substituents in related ruthenium-catalyzed C-H functionalization reactions.

| Arene Directing Group | Arene Substituent | Reaction Type | Catalyst System | Ref |

| Ketone | Various | Alkenylation | [RuCl₂(p-cymene)]₂ / AgSbF₆ | orgsyn.org |

| Ester | Various | Alkenylation | [RuCl₂(p-cymene)]₂ / AgSbF₆ | orgsyn.org |

| Anilide | (Hetero)aromatic amides | Alkenylation | Cationic Ru(II) Complex | acs.org |

| Benzamide | (Hetero)aromatic amides | Alkenylation | Cationic Ru(II) Complex | acs.org |

| Azoarene | Various | Alkylation | [Ru(p-cymene)Cl₂]₂ | rsc.org |

| N-based groups | Drug Molecules | Alkylation | Cyclometallated Ru Complex | researchgate.net |

The successful alkylation and alkenylation of arenes bearing these diverse functionalities underscore the robustness and synthetic utility of the ruthenium-catalyzed approach, suggesting that a substrate like this compound, with its ketone and ether functionalities, would be a viable candidate for such transformations. researchgate.netorgsyn.org

Click Chemistry Approaches Involving the Epoxide Ring

The strained three-membered ring of the epoxide moiety in compounds like this compound makes it susceptible to nucleophilic attack, a characteristic exploited in click chemistry. This class of reactions is prized for its high efficiency, selectivity, mild reaction conditions, and high yields. researchgate.netresearchgate.net

Thiol-Epoxide Click Reactions

The base-catalyzed reaction between a thiol (mercaptan) and an epoxide is a prominent example of a click reaction. researchgate.net This process involves the nucleophilic ring-opening of the epoxide by a thiolate anion, which is generated in situ through the deprotonation of a thiol by a base catalyst. researchgate.netresearchgate.net The reaction is highly efficient and regioselective, proceeding rapidly under ambient conditions to form a stable β-hydroxy thioether linkage. researchgate.netutwente.nl This transformation is advantageous as it creates a new hydroxyl group, which can be used for further functionalization. researchgate.netnih.gov The thiol-epoxy reaction is noted for its insensitivity to air and moisture and for producing minimal shrinkage, making it superior to many traditional photochemical cross-linking processes. acs.orgnih.gov

The general mechanism involves an anionic nucleophilic attack by the thiolate on one of the carbon atoms of the epoxide ring. researchgate.net A catalytic amount of a base is sufficient, as the alkoxide anion generated during the ring-opening is basic enough to deprotonate another thiol molecule, thus propagating the catalytic cycle. utwente.nl

Photoinduced Catalysis and Photo Base Generation in Thiol-Epoxide Systems

To gain spatial and temporal control over the thiol-epoxide reaction, photoinduced catalysis has emerged as a powerful strategy. nih.gov This approach utilizes photobase generators (PBGs), which are latent catalysts that release a strong organic base upon exposure to light of a specific wavelength. acs.orgnih.gov This photochemical activation allows the reaction to be initiated on demand, which is particularly useful in applications like coatings, adhesives, and 3D printing. nih.govnih.gov

Upon irradiation, the PBG decomposes and releases a highly basic species, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), or 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN). nih.govbohrium.com These photogenerated superbases are potent catalysts for the deprotonation of thiols, initiating the click reaction with high efficiency. acs.orgnih.gov Researchers have developed PBG systems that are sensitive to a range of light sources, from UV and near-UV/visible LEDs to near-infrared (NIR) irradiation. acs.orgbohrium.comrsc.org

A "delayed" photopolymerization strategy has also been developed. In this method, a small area of the resin is irradiated to activate the PBG. The released base is then mechanically dispersed throughout the bulk material. Polymerization does not occur at room temperature but is initiated upon heating, allowing for the controllable preparation of thick composite materials. nih.govacs.org

| Photobase Generator (PBG) System | Generated Base | Light Source | Monomers / System | Key Findings | Reference |

|---|---|---|---|---|---|

| TBD·HBPh₄ with ITX photosensitizer | TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | UV light | Epoxidized cottonseed oil and 7-mercapto-4-methyl coumarin | Efficient grafting of the healing agent and homopolymerization of the epoxy. | rsc.org |

| TBD·HBPh₄ | TBD | Not specified | Thiol-epoxy formulation | Used in a delayed curing strategy; light exposure generates the base, and subsequent heating initiates polymerization for thick composites. | nih.govacs.org |

| TPA-TBD, TPE-TBD (AIE-active PBGs) | TBD | 365-405 nm LED | Thiol-epoxy monomers | Achieved >60% monomer conversion. The PBGs' AIE (Aggregation-Induced Emission) property allows for visual monitoring of the polymerization progress. | bohrium.com |

| Bisthiophene-based DBU/DBN generators | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) / DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) | 385 nm and 405 nm LED | Epoxy monomer M3 | Achieved 75% epoxy conversion with the DBU-based catalyst after 49 min of irradiation. | acs.org |

Application in Side-Chain Functionalization and Grafting

Thiol-epoxy click chemistry is a highly effective tool for the post-polymerization modification of polymers, enabling the synthesis of complex and functional materials. researchgate.netutwente.nl Polymers containing epoxide groups, such as poly(glycidyl methacrylate), can serve as scaffolds. Their side-chain epoxide units can be readily functionalized by reaction with a diverse range of thiol-containing molecules. utwente.nlrsc.org This method allows for the introduction of various functionalities to tailor the polymer's properties for specific applications. researchgate.netresearchgate.net

This strategy has been employed to create materials with advanced properties. For instance, the thioether linkages formed during the reaction can be further modified through sulfur alkylation. acs.orgrsc.org This post-functionalization step can transform neutral polymers into cationic sulfonium (B1226848) salts or zwitterionic structures, imparting antibacterial or antibiofouling properties, respectively. utwente.nlacs.orgrsc.org The sequential nature of these modification reactions allows for the creation of multifunctional polymers, such as amphiphilic homopolymers used for siRNA delivery. utwente.nlrsc.org

The reaction is also used for grafting, where it can attach peptide sequences to surfaces or create graft copolymers. researchgate.net For example, a peptide with a C-terminal cysteine can be rapidly and efficiently conjugated to an epoxide-functionalized surface with high yield and minimal byproducts. researchgate.net

| Polymer Scaffold | Thiol Reagent | Modification Type | Resulting Functionality / Application | Reference |

|---|---|---|---|---|

| Poly(glycidyl methacrylate) | Thiophenol | Side-chain functionalization | Demonstrates the high efficiency of converting thousands of epoxide units into β-hydroxy thioethers. | utwente.nl |

| Epoxide-mid-reactive polymers (from ATRP) | Naphthalene thiol | Mid-chain functionalization | Sequential thiol-epoxy and esterification reactions allow for dual modification at the center of a polymer chain. | rsc.org |

| Polythioether Network | Not applicable (formed from thiol and epoxy monomers) | Post-cross-linking modification (sulfur alkylation) | Creates cationic sulfonium salts with antibacterial properties or zwitterionic sulfonium/carboxylates with antibiofouling properties. | acs.org |

| Poly(glycidyl methacrylate) | Various thiols | Sequential side-chain modifications | Formation of amphiphilic homopolymers with potential application in siRNA delivery. | utwente.nlrsc.org |

Advanced Spectroscopic and Analytical Characterization of 2 4 Benzoylphenoxymethyl Oxirane and Its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-(4-benzoylphenoxymethyl)oxirane and for tracking its polymerization. Both ¹H and ¹³C NMR are instrumental in providing detailed information about the molecular framework.

In the ¹H NMR spectrum of the monomer, distinct signals corresponding to the protons of the oxirane ring, the phenoxymethyl (B101242) group, and the benzoyl moiety are observed. The protons of the three-membered epoxy ring typically appear in the upfield region of the spectrum. For instance, in simple epoxides like ethylene (B1197577) oxide, these protons resonate around 2.54 ppm. chemicalbook.com The methylene (B1212753) protons of the oxirane ring in this compound are expected to show characteristic splitting patterns due to geminal and vicinal coupling. The aromatic protons of the benzoyl and phenoxy groups will be found in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling constants providing insights into the substitution pattern.

¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom in the molecule, confirming the connectivity of the structural fragments. The carbon atoms of the oxirane ring are particularly diagnostic, typically resonating in the range of 40-60 ppm.

During polymerization, NMR is invaluable for monitoring the reaction progress. The disappearance of the characteristic signals of the oxirane ring protons and carbons, and the appearance of new signals corresponding to the repeating units of the polymer backbone, allow for the elucidation of the polymerization mechanism. For example, in the cationic ring-opening polymerization of oxiranes, the formation of polyether linkages can be readily identified by the emergence of new signals in the ether region of the NMR spectrum. sapub.org

Table 1: Representative ¹H NMR Chemical Shifts for Key Functional Groups

| Functional Group | Typical Chemical Shift (ppm) |

|---|---|

| Oxirane Ring Protons | 2.5 - 3.5 |

| Methylene Protons (Ar-O-CH₂) | 4.0 - 4.5 |

| Aromatic Protons | 7.0 - 8.5 |

Note: Specific chemical shifts can vary depending on the solvent and the specific molecular environment.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in this compound and its polymeric products. researchgate.netlibretexts.org The analysis relies on the principle that specific chemical bonds absorb infrared radiation at characteristic frequencies.

The FTIR spectrum of the this compound monomer exhibits several key absorption bands that confirm its structure. The presence of the oxirane ring is identified by characteristic peaks corresponding to the asymmetric C-O-C stretching vibration, typically found in the 950–810 cm⁻¹ region, and the symmetric C-O-C stretching, which appears between 880–750 cm⁻¹. spectroscopyonline.com Another band for the epoxy group is often observed around 1250 cm⁻¹ due to C-O stretching. researchgate.netspectroscopyonline.com

Other significant peaks include the strong absorption from the carbonyl group (C=O) of the benzoyl moiety, which is typically observed in the range of 1650-1700 cm⁻¹. The aromatic C-H stretching vibrations are visible around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene and oxirane groups appears in the 2850-3000 cm⁻¹ region. The presence of the ether linkage (C-O-C) in the phenoxymethyl group is confirmed by strong absorptions in the 1000-1300 cm⁻¹ range. libretexts.org

Upon polymerization, the characteristic absorption bands of the oxirane ring diminish or disappear completely, indicating the ring-opening reaction has occurred. Concurrently, the appearance of a broad absorption band in the 3200-3600 cm⁻¹ region signifies the formation of hydroxyl (-OH) groups, which are common end-groups or byproducts in many ring-opening polymerizations. researchgate.net

Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Oxirane Ring (asymmetric stretch) | 950–810 |

| Oxirane Ring (symmetric stretch) | 880–750 |

| Oxirane Ring (C-O stretch) | ~1250 |

| Carbonyl (C=O) | 1650-1700 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

Advanced Chromatographic Techniques (e.g., Gel Permeation Chromatography, GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of the polymers derived from this compound. shimadzu.comunt.edu This method separates molecules based on their hydrodynamic volume in solution. youtube.com

In a GPC experiment, a dilute solution of the polymer is passed through a column packed with porous gel beads. unt.edu Larger polymer chains are excluded from the pores and thus elute from the column more quickly, while smaller chains penetrate the pores to varying degrees and have a longer retention time. shimadzu.com By calibrating the column with polymer standards of known molecular weights, a calibration curve of log(molecular weight) versus retention time can be generated. youtube.com

The data obtained from GPC analysis provides several crucial parameters for polymer characterization:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight fraction of each polymer molecule. Mw is always greater than or equal to Mn.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse polymer (all chains have the same length), while higher values signify a broader distribution of chain lengths. youtube.com

The molecular weight distribution significantly influences the physical and mechanical properties of the resulting polymer, such as its viscosity, tensile strength, and brittleness. unt.eduyoutube.com Therefore, GPC is a critical tool for quality control and for understanding the structure-property relationships of poly(this compound).

Table 3: GPC Parameters for Polymer Characterization

| Parameter | Description |

|---|---|

| Mn | Number-average molecular weight |

| Mw | Weight-average molecular weight |

Thermal Analysis (e.g., Differential Scanning Calorimetry, DSC) for Phase Transitions in Polymeric Systems

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal transitions of a material as a function of temperature. mdpi.comresearchgate.net It is particularly valuable for characterizing the phase behavior of polymeric systems derived from this compound. nih.gov

In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This allows for the determination of various thermal events, including:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the baseline of the DSC thermogram. The Tg is a critical parameter that defines the upper service temperature of an amorphous polymer.

Melting Temperature (Tm): For semi-crystalline polymers, the Tm is the temperature at which the crystalline domains melt and the material becomes a viscous liquid. This is observed as an endothermic peak on the DSC curve.

Crystallization Temperature (Tc): Upon cooling from the melt, the temperature at which a semi-crystalline polymer crystallizes is known as the Tc. This is observed as an exothermic peak.

Enthalpy of Fusion (ΔHm) and Crystallization (ΔHc): The areas under the melting and crystallization peaks, respectively, correspond to the enthalpy changes associated with these transitions and can be used to quantify the degree of crystallinity in the polymer.

The thermal properties of poly(this compound), such as its Tg, are influenced by factors like molecular weight, the degree of crosslinking, and the presence of specific functional groups. researchgate.netresearchgate.net For instance, the incorporation of rigid aromatic units from the benzoyl and phenoxy groups is expected to result in a relatively high glass transition temperature. DSC provides essential data for understanding the thermal stability and processing conditions of these polymeric materials. researchgate.netmdpi.com

Table 4: Thermal Transitions Measured by DSC

| Transition | Abbreviation | Type of Event |

|---|---|---|

| Glass Transition | Tg | Baseline Shift |

| Melting | Tm | Endothermic Peak |

Theoretical and Computational Investigations on the Reactivity and Mechanisms of 2 4 Benzoylphenoxymethyl Oxirane

Quantum Chemical Calculations of Reaction Pathways and Energetics

Quantum chemical calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions. chemrxiv.orgnih.gov These calculations allow for the determination of the most likely reaction pathways by identifying the lowest energy routes from reactants to products. By computing the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined, providing a quantitative measure of reaction feasibility. nih.gov

For reactions involving oxirane derivatives, quantum chemical methods can be employed to model various transformations, such as ring-opening reactions catalyzed by acids or nucleophiles. researchgate.net The calculations can trace the intricate bond-breaking and bond-forming processes that occur during the reaction. chemrxiv.org The intrinsic reaction coordinate (IRC) method is often used to confirm that a calculated transition state connects the intended reactants and products. nih.gov

Table 1: Representative Data from Quantum Chemical Calculations

| Parameter | Description | Example Value |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | 10-30 kcal/mol |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | -65.0 kcal/mol |

| Transition State Geometry | The specific arrangement of atoms at the highest point of the energy barrier. | Symmetrical or unsymmetrical approach of the attacking species. wayne.edu |

Note: The values presented are illustrative and can vary significantly depending on the specific reaction, level of theory, and basis set used in the calculations.

Mechanistic Modeling of Catalytic Transformations

Computational modeling plays a crucial role in understanding the mechanisms of catalytic reactions involving 2-(4-benzoylphenoxymethyl)oxirane. These models can simulate the interaction of the substrate with a catalyst, providing a step-by-step picture of the catalytic cycle.

Analysis of Transition States and Intermediates

A key aspect of mechanistic modeling is the characterization of transition states and reaction intermediates. researchgate.net Transition states are fleeting, high-energy structures that represent the peak of the energy barrier between reactants and products. researchgate.net Intermediates are more stable species that are formed and consumed during the course of a multi-step reaction.

Computational methods can determine the geometries, energies, and vibrational frequencies of these transient species. nih.govresearchgate.net The identification of one or more imaginary frequencies in the vibrational analysis confirms the presence of a transition state. researchgate.net This information is critical for understanding the rate-determining step of a reaction and for designing more efficient catalysts.

Understanding Regioselectivity and Stereoselectivity

Many reactions of this compound can yield multiple products, leading to the concepts of regioselectivity and stereoselectivity. khanacademy.org Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. khanacademy.orgyoutube.com

Theoretical calculations can explain and predict the observed selectivity by analyzing the energies of the different possible transition states. researchgate.net The reaction pathway with the lowest activation energy will be the most favored, leading to the major product. researchgate.net Factors such as steric hindrance and electronic effects, which can be modeled computationally, play a significant role in determining the regiochemical and stereochemical outcome of a reaction. youtube.comresearchgate.net

Studies on Charge Transfer and Excited State Properties in Photochemical Reactions

The photochemical behavior of this compound can be investigated through computational studies of its electronic structure and excited states. The benzoyl group suggests the potential for interesting photochemical reactions involving charge transfer processes.

Upon absorption of light, the molecule is promoted to an excited electronic state. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the energies and characteristics of these excited states. nih.govfurman.edu These calculations can reveal the nature of the electronic transitions, such as whether they involve local excitations within a part of the molecule or charge transfer between different molecular fragments. nih.govnih.gov

Understanding the properties of excited states is crucial for predicting the course of photochemical reactions. furman.edu For instance, the formation of charge-transfer excited states can lead to specific reaction pathways, such as bond cleavage or rearrangement, that are not accessible in the ground state. nih.govdntb.gov.ua The study of these excited state properties can aid in the design of novel photosensitive materials and photocatalytic systems. rsc.org

Table 2: Key Concepts in Photochemical Studies

| Term | Definition |

| Excited State | A higher energy state of an atom, molecule, or ion than its ground state. |

| Charge Transfer (CT) | The movement of electronic charge from one part of a molecule to another upon photoexcitation. nih.gov |

| Locally Excited (LE) State | An excited state where the electron density remains largely localized on a specific chromophore. nih.gov |

| Twisted Intramolecular Charge Transfer (TICT) State | A specific type of charge-transfer state where different parts of the molecule twist relative to each other. nih.gov |

Applications and Research Directions of 2 4 Benzoylphenoxymethyl Oxirane in Advanced Organic Chemistry and Materials Science

Polymerization and Macromolecular Engineering

Functionalization of Polymeric Materials via Epoxide Reactivity

The oxirane (epoxide) ring of 2-(4-Benzoylphenoxymethyl)oxirane is a key functional group that allows for a variety of chemical transformations, making it an excellent candidate for the functionalization of polymeric materials. The high reactivity of the strained three-membered ring towards a wide range of nucleophiles enables its use in grafting, cross-linking, and chain extension methodologies.

Grafting Techniques for Surface Modification

Polymer grafting is a powerful technique to tailor the surface properties of materials without altering their bulk characteristics. mdpi.org The epoxide group in this compound can be leveraged for "grafting-to" and "grafting-from" approaches.

In a "grafting-to" strategy, pre-synthesized polymer chains with nucleophilic end-groups (e.g., amines, carboxylates, or thiols) can react with a surface that has been pre-functionalized with this compound. The epoxide ring-opening reaction would covalently attach the polymer chains to the surface.

Conversely, in a "grafting-from" approach, the this compound molecule itself can be first immobilized onto a substrate. The epoxide can then be ring-opened by a suitable initiator to expose a hydroxyl group, which can subsequently be used to initiate the polymerization of a monomer from the surface, leading to the growth of high-density polymer brushes. researchgate.net

A related photochemical grafting approach involves the use of the benzophenone (B1666685) moiety. Upon UV irradiation, the benzophenone group can abstract hydrogen atoms from a polymer backbone, creating surface radicals that can initiate the graft polymerization of monomers. researchgate.net This dual functionality within one molecule offers a versatile platform for surface modification.

Cross-Linking Strategies for Network Formation

The formation of cross-linked polymer networks is crucial for enhancing the mechanical properties, thermal stability, and chemical resistance of materials. This compound offers two distinct routes to achieve cross-linking.

The first strategy involves the reaction of the epoxide group with multifunctional nucleophiles. For instance, a polymer containing multiple nucleophilic sites (e.g., polyamines or polyols) can be cross-linked by adding this compound, where the epoxide reacts to form stable covalent linkages.

The second, and perhaps more versatile, strategy utilizes the photoreactivity of the benzophenone group. mdpi.com Upon exposure to UV light (typically around 350 nm), the benzophenone moiety is excited to a triplet state, which can then abstract a hydrogen atom from a nearby C-H bond on a polymer chain. mdpi.comrsc.org This process generates two radicals that can combine to form a covalent cross-link. This photo-cross-linking method is highly efficient and offers spatial and temporal control over the cross-linking process. nih.govscispace.comscilit.com The efficiency of this process can be influenced by the polymer matrix polarity and the glass transition temperature of the polymer. nih.gov

Table 1: Comparison of Cross-Linking Strategies Utilizing this compound Functionalities

| Strategy | Functional Group | Mechanism | Advantages | Considerations |

| Epoxide Chemistry | Oxirane Ring | Nucleophilic ring-opening with multifunctional cross-linkers. | Does not require external stimuli like light. Can be performed under various conditions. | Requires polymers with specific reactive groups. May be slower than photocross-linking. |

| Photochemistry | Benzophenone Moiety | UV-induced hydrogen abstraction and radical-radical coupling. | Fast reaction, spatial and temporal control, applicable to a wide range of polymers with C-H bonds. nih.govscispace.comscilit.com | Requires a UV light source. The penetration depth of UV light can be a limiting factor in thick samples. |

Chain Extension Methodologies for Block Copolymer Synthesis

Block copolymers are a class of polymers consisting of two or more distinct polymer chains linked together. Their ability to self-assemble into ordered nanostructures makes them valuable in a wide range of applications. nih.govmdpi.com The dual functionality of this compound can be harnessed for the synthesis of block copolymers.

One potential method involves using the epoxide group to link pre-existing polymer chains. For example, a living polymer chain with a carbanionic or other nucleophilic end-group could be end-capped with this compound. The resulting polymer would have a terminal benzophenone group, which could then be used to initiate the polymerization of a second monomer via a photo-initiated radical polymerization, leading to the formation of a diblock copolymer.

Alternatively, the benzophenone group could act as a photoinitiator to create a macro-radical from a polymer chain, which then initiates the polymerization of a second monomer. rsc.org While not a chain extension in the traditional sense of linking two pre-formed blocks, this method allows for the growth of a second block from a first one. Research on benzophenone-derived ketoimine esters has also shown pathways to create complex amino acid-containing polymers, suggesting that with appropriate modifications, similar strategies could be employed for sophisticated block copolymer synthesis. acs.org

Advanced Functional Materials Development

The unique chemical handles of this compound pave the way for the development of advanced functional materials with tailored properties and responsiveness.

Integration into Responsive Polymer Systems

Responsive or "smart" polymers undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or electric fields. The benzophenone moiety makes this compound an ideal component for creating light-responsive materials. acs.org

By incorporating this molecule into a polymer network, for instance as a cross-linker, the material's mechanical properties can be modulated with light. This could be used to create materials with tunable stiffness or to develop photo-actuators.

Furthermore, responsive hydrogels can be fabricated using benzophenone-initiated photopolymerization. mdpi.com For example, a solution containing a monomer that exhibits a lower critical solution temperature (LCST) and a benzophenone-containing initiator could be irradiated to form a hydrogel. The resulting hydrogel would exhibit both light-responsiveness due to the permanent cross-links and thermo-responsiveness from the polymer backbone. Photoreactive polymers containing both zwitterionic groups for biocompatibility and benzophenone groups have been synthesized for creating highly hydrophilic and protein-repellent surfaces. acs.org

Surface Modification Applications beyond Grafting

Beyond simple polymer grafting, the functionalities of this compound can be employed for more complex surface modifications. The concept of a "bioglue" has been demonstrated with benzophenone-containing polymers, where the photoreactive group is used to immobilize biomolecules onto a variety of substrates in a simple and efficient manner. nih.govrsc.org

In a similar vein, a surface could be coated with a polymer functionalized with this compound. The benzophenone groups could then be used to covalently attach a second layer of a different material, such as a bioactive peptide or a conductive polymer, through photo-ligation. This creates a stable, multilayered functional surface. The ability to create patterned surfaces by using photomasks during UV irradiation further enhances the utility of this approach for applications in microelectronics, biosensors, and tissue engineering. rsc.orgnih.gov

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 2-(4-Benzoylphenoxymethyl)oxirane?

Methodological Answer:

The synthesis typically involves epoxidation of a precursor vinyl ether or allyl benzoylphenol derivative. Key steps include:

- Epoxidation via Peracid Oxidation : Reacting the allyl benzoylphenol with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C, followed by purification via column chromatography .

- Catalytic Epoxidation : Using ruthenium porphyrin complexes (e.g., Ru(TPP)(NAr)₂) with tetrabutylammonium chloride (TBACl) as a co-catalyst in dichloromethane. This method achieves >95% yield under mild conditions (25°C, 12 hr) .

- Safety Considerations : Ensure inert atmosphere (N₂/Ar) to prevent side reactions with moisture.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify epoxide protons (δ 3.5–4.5 ppm) and benzoyl aromatic protons (δ 7.5–8.0 ppm). Coupling constants (J = 2–5 Hz) confirm epoxide ring geometry .

- IR Spectroscopy : Stretching vibrations at ~1250 cm⁻¹ (C-O-C epoxide) and ~1700 cm⁻¹ (benzoyl C=O) validate functional groups .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to distinguish from isomers.

Advanced: How can computational chemistry predict regioselectivity in nucleophilic ring-opening reactions of this epoxide?

Methodological Answer:

- Density Functional Theory (DFT) : Use correlation-consistent basis sets (e.g., cc-pVTZ) to model transition states. For example:

- Optimize geometries at the B3LYP/cc-pVTZ level.

- Calculate activation energies for nucleophilic attack at both epoxide carbons.

- Natural Bond Orbital (NBO) Analysis : Evaluate electronic effects (e.g., benzoyl group electron-withdrawing nature) directing nucleophiles to the less substituted carbon .

- Benchmarking : Compare computed ΔG‡ values with experimental kinetic data to validate models .

Advanced: How to resolve contradictions in stereochemical outcomes reported for catalytic epoxidation?

Methodological Answer:

- Controlled Replicates : Repeat experiments with rigorous exclusion of moisture/O₂ to assess reproducibility .

- Catalyst Screening : Test Ru, Mn, and Ti-based catalysts to identify steric/electronic influences. For example:

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps (e.g., oxygen transfer vs. ring closure) .

Advanced: What strategies optimize reaction conditions for large-scale synthesis while minimizing side products?

Methodological Answer:

-

DoE (Design of Experiments) : Vary temperature (0–40°C), solvent (THF vs. DCM), and catalyst loading (1–5 mol%) to map yield vs. impurity profiles .

-

In Situ Monitoring : Use FTIR or Raman spectroscopy to track epoxide formation and terminate reactions at ~90% conversion to prevent hydrolysis .

-

Workflow Table :

Parameter Optimal Range Impact on Yield Temperature 20–25°C Maximizes rate Solvent Anhydrous DCM Reduces hydrolysis Catalyst Ru(TPP)(NAr)₂ (2 mol%) Balances cost/efficiency

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions : Keep in amber vials under argon at –20°C to prevent epoxide ring hydrolysis .

- Stability Tests : Monitor purity via HPLC every 3 months; degradation >5% warrants repurification.

- Incompatibilities : Avoid strong acids/bases, which accelerate ring-opening.

Advanced: How do steric effects from the benzoyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Maps : Generate Connolly surfaces (using software like Avogadro) to quantify steric bulk near the epoxide.

- Comparative Kinetics : Compare reaction rates with analogs (e.g., 2-(4-methylphenoxymethyl)oxirane). Benzoyl groups reduce nucleophilic attack rates by 30–50% due to steric hindrance .

- X-ray Crystallography : Resolve crystal structures to correlate substituent orientation with reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.